2-Nitropentane
Overview
Description
2-Nitropentane is an organic compound with the molecular formula C5H11NO2. It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain. Nitroalkanes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitropentane can be synthesized through several methods:
Direct Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.
Displacement Reactions with Nitrite Ions: In this method, an alkyl halide reacts with nitrite ions to form the nitroalkane.
Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds.
Industrial Production Methods: Industrial production of this compound typically involves the nitration of pentane in the vapor phase at high temperatures. This method ensures a higher yield and purity of the product .
Chemical Reactions Analysis
2-Nitropentane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroalkenes or nitroalkanes with higher oxidation states.
Reduction: Reduction of this compound can yield amines or hydroxylamines.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed:
Oxidation: Nitroalkenes, higher oxidation state nitroalkanes.
Reduction: Amines, hydroxylamines.
Substitution: Methoxyalkanes, other substituted alkanes.
Scientific Research Applications
2-Nitropentane has several scientific research applications:
Mechanism of Action
2-Nitropentane can be compared with other nitroalkanes, such as:
Nitromethane: A simpler nitroalkane with a single carbon atom.
Nitroethane: A two-carbon nitroalkane with similar reactivity but different physical properties.
1-Nitropentane: An isomer of this compound with the nitro group attached to the first carbon atom.
Uniqueness of this compound:
Comparison with Similar Compounds
- Nitromethane
- Nitroethane
- 1-Nitropentane
- 3-Nitropentane
- 2-Methyl-3-nitrobutane
Properties
IUPAC Name |
2-nitropentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWPCUDRRYOQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963501 | |
Record name | 2-Nitropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4609-89-6 | |
Record name | Pentane, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004609896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.